Cdk4/6-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk4/6-IN-13 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. Cyclin-dependent kinases are a group of serine/threonine kinases that play a crucial role in regulating the cell cycle. Inhibition of cyclin-dependent kinases 4 and 6 has been shown to be effective in controlling the proliferation of cancer cells, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Vorbereitungsmethoden
The synthesis of Cdk4/6-IN-13 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Cdk4/6-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cdk4/6-IN-13 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinases 4 and 6. In biology, it is used to investigate the role of cyclin-dependent kinases in cell cycle regulation and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
Wirkmechanismus
Cdk4/6-IN-13 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting cyclin-dependent kinases 4 and 6, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cancer cell proliferation. The molecular targets of this compound include cyclin-dependent kinases 4 and 6, and the pathways involved include the retinoblastoma protein pathway and the cell cycle regulation pathway .
Vergleich Mit ähnlichen Verbindungen
Cdk4/6-IN-13 is similar to other cyclin-dependent kinase inhibitors, such as palbociclib, ribociclib, and abemaciclib. this compound has unique properties that distinguish it from these compounds. For example, it may have different binding affinities, selectivity profiles, and pharmacokinetic properties. These differences can impact its efficacy and safety profile in clinical applications. Similar compounds include palbociclib, ribociclib, and abemaciclib, which are also used as inhibitors of cyclin-dependent kinases 4 and 6 .
Eigenschaften
Molekularformel |
C25H29N7O |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone |
InChI |
InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30) |
InChI-Schlüssel |
DEVYXOKAXWLJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.